1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]
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Overview
Description
1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]: is a complex organic compound with the molecular formula C18H14Br8O4S and a molecular weight of 965.6 g/mol . This compound is characterized by its multiple bromine atoms and sulfinyl groups, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] typically involves the bromination of precursor compounds. One common method includes the reaction of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct substitution and addition reactions occur.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives , while substitution reactions can produce various alkoxy or aryloxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: The compound’s brominated structure makes it a potential candidate for studying biological interactions and enzyme inhibition . Researchers investigate its effects on various biological systems to understand its potential as a biochemical tool .
Medicine: While not widely used in medicine, the compound’s derivatives are explored for their antimicrobial and antifungal properties . Studies focus on modifying its structure to enhance its biological activity and therapeutic potential .
Industry: In the industrial sector, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is utilized as a flame retardant in polymers and textiles. Its high bromine content contributes to its effectiveness in reducing flammability .
Mechanism of Action
The mechanism of action of 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity . The sulfinyl group may also participate in redox reactions , influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 4,4’-Bis(2,3-dibromopropoxy)-3,3’,5,5’-tetrabromodiphenyl sulfone
- 4,4’-Sulfonylbis(2,6-dibromo-1-(2,3-dibromopropoxy)benzene)
- 5,5’-Sulfonylbis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene)
Comparison: Compared to these similar compounds, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is unique due to its specific sulfinyl group and bromine substitution pattern . This unique structure imparts distinct chemical reactivity and biological activity , making it a valuable compound for various applications .
Properties
CAS No. |
66989-30-8 |
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Molecular Formula |
C18H14Br8O3S |
Molecular Weight |
949.6 g/mol |
IUPAC Name |
1,3-dibromo-5-[3,5-dibromo-4-(3,3-dibromopropoxy)phenyl]sulfinyl-2-(3,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C18H14Br8O3S/c19-11-5-9(6-12(20)17(11)28-3-1-15(23)24)30(27)10-7-13(21)18(14(22)8-10)29-4-2-16(25)26/h5-8,15-16H,1-4H2 |
InChI Key |
RHPSPMYOZMWHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCC(Br)Br)Br)S(=O)C2=CC(=C(C(=C2)Br)OCCC(Br)Br)Br |
Origin of Product |
United States |
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